(E)-Ethyl5-(benzylamino)pent-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl (E)-5-(benzylamino)pent-2-enoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)10-6-7-11-15-12-13-8-4-3-5-9-13/h3-6,8-10,15H,2,7,11-12H2,1H3/b10-6+ |
InChI Key |
FALNTAJGTXASLT-UXBLZVDNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCNCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=CCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for E Ethyl 5 Benzylamino Pent 2 Enoate and Analogous N Benzylated α,β Unsaturated Esters
Direct Amination Approaches
Direct amination involves the introduction of a benzylamino group onto a carbonyl-containing scaffold. This can be achieved through either condensation reactions with carbonyl compounds or via Michael-type conjugate additions to activated alkenes.
Condensation reactions provide a powerful route to N-benzylated α,β-unsaturated esters by building the unsaturated system through the reaction of benzylamine (B48309) with a suitable carbonyl precursor.
The reaction between β-keto esters and primary amines, such as benzylamine, is a well-established method for the synthesis of β-enamino esters. These products are N-benzylated α,β-unsaturated esters and represent key structural analogs. The reaction proceeds via the condensation of the amine with the ketone portion of the β-keto ester, followed by the elimination of water to form a stable, conjugated enaminone system.
Numerous catalysts have been developed to facilitate this transformation under mild conditions. Research has shown that simple, inexpensive catalysts like acetic acid can effectively promote the reaction between β-keto esters and various amines without the need for a solvent and with the assistance of ultrasound. More advanced catalytic systems, including iron-NHC complexes, have also been successfully employed to synthesize a wide range of β-enamino esters from both acyclic and cyclic β-keto ester substrates and primary amines. Other effective catalysts reported for this transformation include lanthanum trichloride (B1173362) heptahydrate, ceric ammonium (B1175870) nitrate, and scandium(III) triflate, often enabling the reaction to proceed efficiently at room temperature and under solvent-free conditions.
Table 1: Catalysts for the Synthesis of β-Enamino Esters from β-Keto Esters and Amines
| Catalyst | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Acetic Acid (0.1 eq) | Solvent-free, Ultrasound | Inexpensive, environmentally benign | nih.gov |
| Fe-NHC Complexes | Solvent-free or in solution | High to excellent yields for various substrates | |
| Lanthanum Trichloride (LaCl₃·7H₂O) | CH₂Cl₂, Room Temperature | Rapid reaction, high yields (85-93%) | |
| Scandium(III) Triflate (Sc(OTf)₃) | Solvent-free | Effective for various β-keto esters and amines | |
| Cobalt(II) Chloride (CoCl₂) | Solvent-free, Room Temperature | Simple procedure, high yields (75-95%) |
The synthesis of N-benzylated α,β-unsaturated esters can also be approached starting from aldehydes and imino esters. An imino ester, or imidate, can be prepared from a nitrile and an alcohol. For instance, reacting a nitrile with an alcohol like ethanol (B145695) in the presence of HCl yields the corresponding ethyl iminoacetate (B1260909) hydrochloride. The synthesis of N-benzyl imino esters can be achieved through various methods, including the N-alkylation of existing imino esters.
Once formed, an N-benzyl imino ester can act as a precursor. While less common than other methods, reactions involving the condensation of aldehydes with stabilized carbanions derived from N-benzyl iminoacetate esters could theoretically produce the target unsaturated system. A more explored route involves the benzylation of imines formed from aldehydes. For example, N-tert-butanesulfinyl imines react with activated benzylboronic acid pinacol (B44631) esters to afford N-protected homobenzyl amines. This principle could be extended to imino ester substrates to construct the desired N-benzylated framework.
The Michael or aza-Michael reaction is a cornerstone of C-N bond formation and provides a direct route to N-benzylated esters through the conjugate addition of benzylamine to an electron-deficient alkene.
The 1,4-conjugate addition (aza-Michael addition) of benzylamine to α,β-unsaturated esters is a highly efficient and widely used method for preparing N-benzylated β-amino esters. mdpi.comresearchgate.net These saturated esters are direct precursors that can be further modified if needed. This reaction has been optimized using various catalysts and conditions to improve yields and reaction times while promoting greener chemical processes.
Research has demonstrated that this addition can be effectively carried out under solvent-free conditions, often accelerated by microwave irradiation. mdpi.com The use of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly reduce reaction times and provide good to excellent yields. mdpi.com Other catalysts, such as bismuth(III) triflate, have also been proven effective, particularly when combined with microwave irradiation under solvent-free conditions, to enhance the conjugate addition of amines to α,β-unsaturated esters. eurekaselect.com The choice of substrate can influence the outcome; esters with greater steric hindrance favor the desired 1,4-addition, whereas less hindered esters may lead to competing 1,2-addition products. mdpi.com
Table 2: Aza-Michael Addition of Benzylamine to Various α,β-Unsaturated Esters
| Ester Substrate | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl Acrylate | DBU (0.2 eq), 80 °C, 1h | 98 | mdpi.com |
| Ethyl Acrylate | DBU (0.2 eq), 80 °C, 1h | 98 | mdpi.com |
| Methyl Crotonate | DBU (0.2 eq), 100 °C, 2h | 96 | mdpi.com |
| Methyl Cinnamate | DBU (0.2 eq), 100 °C, 3h | 98 | mdpi.com |
| Methyl Methacrylate | Microwave (130 °C, 50W), 4h | 25 | mdpi.com |
| Methyl Crotonate | Bi(OTf)₃, MW, Solvent-free, 3 min | 95 | eurekaselect.com |
The direct synthesis of the title compound, (E)-Ethyl 5-(benzylamino)pent-2-enoate, requires a Michael-type addition to the δ-position of a conjugated diene system. This reaction, known as a 1,6-conjugate addition or a vinylogous Michael addition, would involve the addition of benzylamine to an α,β,γ,δ-unsaturated ester like ethyl penta-2,4-dienoate.
In this process, the benzylamine nucleophile attacks the terminal (δ) carbon of the conjugated system, leading to an extended enolate intermediate. Subsequent protonation yields the desired γ,δ-adduct, which is an N-benzylated α,β-unsaturated ester. While the 1,6-conjugate addition of nucleophiles to activated dienes is a known transformation, specific examples involving the addition of benzylamine to simple acyclic α,β,γ,δ-unsaturated esters are not as extensively documented as their 1,4-addition counterparts. However, the principle has been demonstrated with related systems. For instance, the diastereoselective intramolecular Michael addition of a benzylamine generated in situ has been used to form a cyclic product, showcasing the viability of such additions to α,β-unsaturated esters within a more complex framework. rsc.org The general reactivity pattern suggests that this pathway is a plausible and direct, albeit potentially challenging, route to (E)-Ethyl 5-(benzylamino)pent-2-enoate.
Hydroamination of Alkynes
The direct addition of an amine to an alkyne, known as hydroamination, represents an atom-economical route to enamines and related compounds. The synthesis of N-benzylated α,β-unsaturated esters can be envisioned through the hydroamination of appropriate alkyne precursors. For instance, the reaction between an amine and an electron-deficient terminal alkyne can yield the desired enamine product. organic-chemistry.org
Transition metal catalysts, particularly those based on copper, are effective in promoting such reactions. Copper-catalyzed hydroamination can proceed through a vinylcopper intermediate, which then undergoes electrophilic amination to form the enamine. nih.gov This method can produce enamines as single geometric isomers. nih.gov Nickel-catalyzed approaches have also been developed for the hydroacylation of terminal alkynes to form α,β-unsaturated ketones, a related transformation that highlights the utility of transition metals in activating alkynes for addition reactions. researchgate.netnih.govresearchgate.net The regioselectivity of these additions is a key consideration, with aryl-substituted alkynes often yielding products with Markovnikov regioselectivity. nih.gov
Indirect Synthesis via Functional Group Interconversion
Indirect methods provide alternative pathways to the target compounds by modifying precursors that already contain a portion of the desired structure.
This strategy involves the unmasking of either the amine or the α,β-unsaturated ester at a late stage of the synthesis. A common approach to installing a primary amine is through the reduction of a corresponding azide (B81097) or nitro group. For example, zinc in the presence of ammonium chloride is a mild and effective reagent for reducing alkyl or acyl azides to the corresponding amines or amides. chemicalbook.com This method is chemoselective, leaving other functional groups like carbonyls and halides unaffected. chemicalbook.com
The α,β-unsaturated ester moiety can be formed through various olefination and elimination reactions. organic-chemistry.org For instance, a simple method for preparing benzyl (B1604629) α,β-unsaturated carboxylates involves the reaction of an α,β-unsaturated carboxylic acid with benzyl bromide, using a base like sodium bicarbonate. arkat-usa.orgumich.eduresearchgate.net Another approach involves a one-pot cross-metathesis between acryloyl chloride and a terminal olefin, followed by the addition of a nucleophile to generate the functionalized α,β-unsaturated product. organic-chemistry.org
This approach begins with a pre-formed β-enamino ester and modifies it to introduce the desired N-benzyl group. If a primary β-enamino ester (containing an N-H bond) is available, it can be N-benzylated through standard alkylation procedures. This typically involves reacting the enamino ester with benzyl halide in the presence of a suitable base. This method leverages the nucleophilicity of the enamine nitrogen to form the new carbon-nitrogen bond, completing the synthesis of the N-benzylated target molecule.
Catalytic Strategies in Synthesis
Catalysis is fundamental to the efficient synthesis of β-enamino esters, often involving the direct condensation of a β-dicarbonyl compound with an amine. Both Brønsted and Lewis acids are widely employed to facilitate this transformation, which typically proceeds by activating the carbonyl group towards nucleophilic attack by the amine, followed by dehydration.
Brønsted acids are commonly used to catalyze the condensation of β-ketoesters with amines. Acetic acid, for example, serves as an inexpensive and environmentally benign catalyst for the synthesis of β-enamino esters from β-ketoesters and various amines, often under solvent-free conditions with ultrasound irradiation. organic-chemistry.org Similarly, p-Toluenesulfonic acid (p-TSA) is another effective protonic acid catalyst for this transformation, which typically requires the removal of water, often azeotropically, to drive the reaction to completion. asianpubs.org
A diverse array of Lewis acids has been shown to be highly effective in catalyzing the formation of β-enamino esters, often under mild, solvent-free conditions, offering advantages such as shorter reaction times, higher yields, and easier workup procedures. asianpubs.orgresearchgate.net
Ferric(III) Ammonium Nitrate (FAN) : This inexpensive and commercially available reagent catalyzes the reaction between 1,3-dicarbonyl compounds and primary amines at room temperature under solvent-free conditions, providing the corresponding β-enamino esters in high yields (69-92%). asianpubs.orgasianpubs.orgresearchgate.net
Cobalt(II) Chloride (CoCl₂·6H₂O) : As a mild and water-tolerant Lewis acid, CoCl₂·6H₂O effectively promotes the condensation of β-ketoesters and amines at room temperature without a solvent, leading to high yields (75-95%) of β-enamino esters. researchgate.netscielo.brresearchgate.net The simple procedure allows for straightforward isolation of the products. researchgate.net
Scandium(III) Triflate (Sc(OTf)₃) : This catalyst efficiently facilitates the condensation of β-dicarbonyls with both aliphatic and aromatic amines under solvent-free conditions, resulting in excellent yields. researchgate.netias.ac.in A key advantage of Sc(OTf)₃ is its recyclability; it can be recovered and reused multiple times without a significant loss of activity. researchgate.netias.ac.in
Zinc Perchlorate (B79767) (Zn(ClO₄)₂·6H₂O) : This compound has proven to be a particularly powerful catalyst for the conversion of β-ketoesters into N-substituted β-enamino esters, achieving yields greater than 70%. researchgate.netresearchgate.net
Lithium Perchlorate (LiClO₄) : LiClO₄ can accelerate the Michael addition of amines to α,β-unsaturated esters under solvent-free and room temperature conditions. organic-chemistry.org It is also used as a catalyst in three-component Mannich-type reactions to produce β-amino esters. tandfonline.comresearchgate.net
Zinc/Ammonium Chloride (Zn/NH₄Cl) : While primarily known as a reducing agent system, ammonium chloride on its own has been reported as an inexpensive and efficient catalyst for one-pot reactions to form β-amino esters from aromatic amines, aldehydes, and malonic esters. chemicalbook.comresearchgate.netdoaj.org
The table below summarizes the performance of various Lewis acid catalysts in the synthesis of β-enamino esters.
| Catalyst | Precursors | Conditions | Yield (%) | Reference |
| Ferric(III) Ammonium Nitrate | 1,3-Dicarbonyl, Primary Amine | Room Temp, Solvent-Free | 69-92 | asianpubs.orgasianpubs.orgresearchgate.net |
| Cobalt(II) Chloride (CoCl₂·6H₂O) | 1,3-Dicarbonyl, Amine | Room Temp, Solvent-Free | 75-95 | researchgate.netresearchgate.net |
| Scandium(III) Triflate (Sc(OTf)₃) | β-Dicarbonyl, Amine | Solvent-Free | 70-95 | researchgate.netias.ac.in |
| Zinc Perchlorate (Zn(ClO₄)₂·6H₂O) | β-Ketoester, Amine | - | >70 | researchgate.netresearchgate.net |
Transition Metal-Catalyzed Transformations (e.g., Palladium, Copper, Gold)
Transition metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds in the synthesis of N-benzylated α,β-unsaturated esters. Palladium, copper, and gold catalysts are particularly prominent, each offering unique advantages in terms of reactivity, selectivity, and functional group tolerance.
Palladium-Catalyzed Syntheses:
Palladium catalysts are widely used for the synthesis of enamides and related α,β-unsaturated systems. researchgate.netnih.gov One common approach involves the α,β-dehydrogenation of saturated amides. organic-chemistry.org For instance, a palladium-catalyzed oxidative N-α,β-dehydrogenation of amides can produce a variety of enamides with high yields. organic-chemistry.org This method typically involves the activation of an allylic C(sp³)–H bond followed by β-hydride elimination. organic-chemistry.org Another strategy is the 1,2-diarylation of vinyl esters using arylboronic acids in an aqueous medium, which provides a direct route to 1,2-diarylethanol derivatives. researchgate.net This protocol is notable for its mild, ligand-free conditions. researchgate.net Furthermore, palladium catalysis has been employed in the carbonylative synthesis of arylacetamides from benzyl formates and tertiary amines, where the tertiary amine serves as the amine source via C–N bond cleavage. rsc.org
| Catalyst System | Substrates | Product Type | Key Features |
| Palladium Catalyst | Amides | Enamides | Oxidative N-α,β-dehydrogenation |
| Pd(OAc)₂ / Benzoquinone | Vinyl esters, Arylboronic acids | 1,2-Diarylethanol derivatives | Aqueous medium, ligand-free |
| Palladium Catalyst | Benzyl formates, Tertiary amines | Arylacetamides | Carbonylative synthesis, C-N bond cleavage |
Copper-Catalyzed Syntheses:
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of N-acylated enamides and related structures. acs.org Copper(I)-catalyzed allylation of zinc esters has been reported for the synthesis of unsaturated esters. acs.org A notable three-component reaction catalyzed by copper involves an acyl nitrene precursor, an alkyne, and an amine to produce N-acylamidines. This atom-efficient process uses easily accessible dioxazolone substrates and generates only CO₂ as a byproduct under mild conditions. acs.org For certain substrates, such as nonaromatic dioxazolones, [Cu(OAc)(Xantphos)] is a highly effective catalyst, leading to complete conversion in a short time. acs.org For aromatic dioxazolones, simple copper(I) iodide (CuI) has proven to be a suitable catalyst. acs.org
| Catalyst System | Substrates | Product Type | Key Features |
| Copper(I) salts | Zinc esters, Allylic electrophiles | Unsaturated esters | Allylation of zinc esters |
| [Cu(OAc)(Xantphos)] or CuI | Dioxazolones, Alkynes, Amines | N-Acylamidines | Three-component reaction, atom-efficient |
Gold-Catalyzed Syntheses:
Gold catalysts have emerged as powerful tools for various organic transformations, including the synthesis of N-benzylated amines and related compounds. thieme.deresearchgate.net Gold(III) catalysis in water has been used to generate a wide range of N-benzylic anilines from anilines and benzylic alcohols under mild, atom-economic conditions without the need for a base. thieme.de Gold-catalyzed reactions of alkynylated glycosides are also a versatile option for glycosidation. beilstein-journals.org In the context of enamide synthesis, gold catalysts can facilitate the cycloisomerization of enynyl esters. nih.gov A gold-catalyzed [2+3] annulation has been utilized to transform enamines and propargyl esters into complex nitrogen-containing spirocycles with high diastereoselectivity. nih.gov
| Catalyst System | Substrates | Product Type | Key Features |
| Gold(III) salts | Anilines, Benzylic alcohols | N-Benzylic anilines | Aqueous medium, atom-economic |
| IPrAuNTf₂ | Alcohols, Cbz-protected N-benzyl-propargylamine | Benzyl ethers | Mild conditions, high functional group tolerance |
| tBuBrettPhosAuCl / NaBARF | Enynyl esters | Cyclopentadienyl esters | Chirality transfer, high enantiomeric excess |
| NHC-gold catalyst / AgSbF₆ | Enamines, Propargyl esters | 1-Azaspiro[4.4]nonanes | [2+3] annulation, high diastereoselectivity |
Organocatalysis and Green Chemistry Protocols (e.g., Onion Extract)
In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Organocatalysis and the use of green catalysts, such as those derived from natural sources, have gained prominence in the synthesis of enamides and related α,β-unsaturated esters. acs.orgmdpi.com
Organocatalysis:
Organocatalysis avoids the use of often toxic and expensive transition metals. N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can generate α,β-unsaturated acylazolium intermediates from α,β-unsaturated aldehydes or acid derivatives. acs.org These intermediates can then react with various nucleophiles to form a wide range of heterocyclic and carbocyclic compounds. acs.org For example, the NHC-catalyzed formal [3+3] annulation of 2-bromoenals with 1,3-dicarbonyl compounds or primary vinylogous amides provides an efficient route to dihydropyranones and dihydropyridinones. acs.org
Green Chemistry Protocols:
A novel and environmentally benign method for the synthesis of β-enaminone and enamino ester derivatives utilizes onion extract as a green catalyst. researchgate.net This protocol involves the reaction of 1,3-dicarbonyl compounds with primary amines in ethanol at room temperature, affording the products in good to excellent yields. researchgate.net The use of a readily available, non-toxic, and biodegradable catalyst like onion extract aligns with the principles of green chemistry. researchgate.netscispace.com
| Catalyst | Substrates | Product Type | Key Features |
| N-Heterocyclic Carbenes (NHCs) | α,β-Unsaturated aldehydes, (Bis)nucleophiles | Heterocycles and Carbocycles | Metal-free, generation of α,β-unsaturated acylazolium intermediates |
| Onion Extract | 1,3-Dicarbonyl compounds, Primary amines | β-Enaminone and Enamino ester derivatives | Green catalyst, mild conditions, eco-friendly solvent |
Stereoselective and Enantioselective Synthetic Routes
The biological activity of molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of N-benzylated α,β-unsaturated esters is of paramount importance.
Control of (E)/(Z) Isomerism in the Enamide Moiety
The geometry of the double bond in the enamide moiety, designated as (E) or (Z), can significantly influence the properties and reactivity of the molecule. libretexts.org Several strategies have been developed to control this aspect of stereochemistry.
One approach involves the Wittig olefination of imide precursors. acs.org This method has been shown to produce enamides with high selectivity for the (E)-isomer. acs.org Another strategy relies on the base-induced elimination-isomerization of α-bromo ketones or esters with hydroxamates, which can also yield α,β-dehydroamino acid derivatives. organic-chemistry.org The stereochemical outcome of enamide synthesis can also be influenced by the reaction conditions and the nature of the starting materials. For instance, the treatment of glycidyl (B131873) sulfonamides with LDA yields the (E)-enesulfonamide, whereas the corresponding carbamates give the (Z)-enecarbamate with high selectivity. rsc.org
| Method | Precursors | Isomer Selectivity | Ref. |
| Wittig Olefination | Imides | Predominantly (E) | acs.org |
| Base-induced Elimination | α-Bromo ketones/esters, Hydroxamates | Varies | organic-chemistry.org |
| Base Treatment | Glycidyl sulfonamides | (E) | rsc.org |
| Base Treatment | Glycidyl carbamates | (Z) | rsc.org |
Asymmetric Induction in Carbon-Nitrogen Bond Formation
Achieving high enantioselectivity in the formation of the carbon-nitrogen bond is a key challenge in the synthesis of chiral enamides and related compounds. acs.org Several catalytic asymmetric methods have been developed to address this.
Chiral Brønsted acids have been employed as catalysts in the enantioselective condensation of ketones and amines. rsc.org The reaction proceeds through the formation of an imine, which then isomerizes to an enamine, with the chiral catalyst controlling the asymmetric proton-transfer step. rsc.org Asymmetric hydrogenation of prochiral olefins is another powerful method for preparing enantiopure compounds. acs.org While the (E) and (Z) isomers of a substrate often yield opposite enantiomers, enantioconvergent hydrogenation methods have been developed where both isomers are converted to the same enantiomer. acs.org
The direct organocatalytic enantioselective benzylation of α,β-unsaturated aldehydes with toluenes, catalyzed by a protected diphenylprolinol, proceeds with excellent yields and enantioselectivities. researchgate.net Furthermore, palladium-catalyzed asymmetric α-C–H alkenylation of N-arylimidoyl cyanide alkylamines provides a versatile and enantioselective route to chiral allylic amines. acs.org The nitrile group in the substrate plays a crucial role in facilitating the deprotonation of the α-C–H bond. acs.org
| Catalyst System | Reaction Type | Key Features |
| Chiral Brønsted Acid | Enantioselective condensation | Asymmetric proton-transfer shuttle |
| N,P-Iridium Complexes | Asymmetric hydrogenation | Enantioconvergent hydrogenation of E/Z mixtures |
| tert-Butyldimethylsilyl-protected diphenylprolinol | Organocatalytic benzylation | Synergistic effect with a mild organic base |
| Chiral Palladium Complex | Asymmetric α-C–H alkenylation | C≡N...Pd coordination facilitates C-H activation |
Chemical Reactivity and Transformation Pathways of E Ethyl 5 Benzylamino Pent 2 Enoate
Reactions Involving the Enamine Functionality
The enamine-like system in (E)-Ethyl 5-(benzylamino)pent-2-enoate, more accurately described as a vinylogous amide, is electron-rich. The lone pair of electrons on the nitrogen atom is in conjugation with the C=C double bond, increasing the electron density at the β-carbon (C3) and the α-carbon (C2), making the double bond highly nucleophilic. This enhanced nucleophilicity is central to its reactivity towards a variety of electrophiles.
The electron-rich double bond of the enamine moiety readily reacts with electrophiles. Enamines are well-established as potent nucleophiles in organic synthesis, often serving as enolate equivalents under neutral conditions. jst.go.jp The nitrogen atom acts as a powerful π-donor, significantly activating the double bond towards electrophilic attack. researchgate.net This reactivity is particularly pronounced with strong electrophiles such as reactive alkyl halides (e.g., benzyl (B1604629) and allyl halides) and acyl halides. jst.go.jpresearchgate.net While the initial attack can theoretically occur at the nitrogen or the α-carbon, C-alkylation or C-acylation at the α-position is a common outcome, leading to the formation of an iminium salt intermediate which can then be hydrolyzed to yield a substituted carbonyl compound. jst.go.jp
Table 1: Representative Electrophilic Addition Reactions
| Reaction Type | Electrophile | Intermediate | Product Type (after hydrolysis) |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Iminium Salt | α-Substituted Aldehyde/Ketone |
The conjugated system within (E)-Ethyl 5-(benzylamino)pent-2-enoate allows it to participate in cycloaddition reactions. As a diene component, particularly in its s-cis conformation, it can undergo [4+2] cycloadditions, such as the Diels-Alder reaction, with suitable dienophiles. masterorganicchemistry.com The electron-donating benzylamino group activates the diene system, making it reactive towards electron-deficient dienophiles like maleimides or acrylates. nih.govnih.gov
More significantly, the bifunctional nature of the molecule is ideally suited for intramolecular cyclization reactions. Condensation of related 5-amino-2-alkenoates with aldehydes can initiate a sequence leading to the formation of substituted 1,2,3,4-tetrahydropyridines. This transformation highlights the ability of the enamine to act as an internal nucleophile.
Transformations at the Ester Moiety
The ethyl ester group is a key functional handle that can be modified through various transformations, often as a strategic step in more complex synthetic sequences.
The ester group can undergo nucleophilic acyl substitution. Common transformations include hydrolysis to the corresponding carboxylic acid or conversion to amides (transamidation) or other esters (transesterification). For these reactions to proceed without disrupting the enamine system, conditions must be carefully selected. For instance, harsh acidic or basic conditions for hydrolysis could potentially lead to side reactions, such as cyclization or decomposition. Transamidation can be achieved by heating the ester with an amine, sometimes with a catalyst, to form the corresponding amide. This allows for the introduction of diverse functionalities into the molecule.
Table 2: Potential Ester Transformations
| Reaction Type | Reagent | Product |
|---|---|---|
| Hydrolysis | H₂O / H⁺ or OH⁻ | (E)-5-(benzylamino)pent-2-enoic acid |
| Transamidation | R'R''NH | (E)-N,N-R',R''-5-(benzylamino)pent-2-enamide |
The ester functionality is crucial for the role of (E)-Ethyl 5-(benzylamino)pent-2-enoate in cascade reactions, particularly in the synthesis of bicyclic nitrogen-containing heterocycles. A notable example is the synthesis of the 2-azabicyclo[3.3.1]nonane (morphan) scaffold, a core structure in many biologically active compounds. researchgate.netrsc.orgnih.gov
In a typical cascade, the initial reaction might involve the enamine functionality, for example, in a Michael addition or condensation, to form a piperidine (B6355638) ring. The ester group at this stage is positioned to participate in a subsequent intramolecular cyclization. For instance, an intramolecular Dieckmann condensation or an aldol-type reaction involving the ester enolate can form the second ring of the bicyclic system. This strategic placement of the ester allows for the rapid construction of complex molecular architectures from a relatively simple linear precursor. researchgate.netnih.gov
Reactivity of the Benzylamino Group
The lone pair of electrons on the nitrogen atom of the benzylamino group makes it a nucleophilic center, susceptible to reactions with various electrophiles. Furthermore, the benzyl group can act as a protecting group that can be removed to reveal a primary amine for further functionalization.
The secondary amine of (E)-Ethyl 5-(benzylamino)pent-2-enoate can be readily alkylated or acylated to form tertiary amines or amides, respectively.
N-Alkylation: This transformation involves the reaction of the benzylamino group with an alkyl halide or a similar electrophile. The reaction typically proceeds via an SN2 mechanism. For instance, reductive alkylation using an aldehyde (like formaldehyde (B43269) or acetaldehyde) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) is a common method for introducing methyl or ethyl groups onto a secondary amine. nih.gov While direct experimental data for the N-alkylation of (E)-Ethyl 5-(benzylamino)pent-2-enoate is not extensively documented in the reviewed literature, the principles of amine alkylation are well-established. Another approach involves the direct coupling of alkyl halides with the amine, often mediated by a base to neutralize the generated acid. nih.gov
A particularly relevant N-alkylation for subsequent reactions is N-allylation, which would introduce a second double bond into the molecule, creating a diene suitable for ring-closing metathesis (see section 3.4.2).
N-Acylation: The benzylamino group can react with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acidic byproduct (e.g., HCl). The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
| Reaction Type | Reagent Class | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent | Tertiary Amine | NaBH(OAc)₃ or NaBH₃CN, Solvent (e.g., DCE, MeOH) |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide | Base (optional), Solvent (e.g., CH₂Cl₂, THF) |
This table presents generalized conditions for the N-alkylation and N-acylation of secondary amines, which are applicable to (E)-Ethyl 5-(benzylamino)pent-2-enoate.
The N-benzyl group is a common amine protecting group that can be removed under various conditions, most notably by catalytic hydrogenolysis. This deprotection unmasks the primary amine, which can then undergo further reactions (e.g., coupling with other molecules).
Catalytic hydrogenolysis involves treating the N-benzylamine with hydrogen gas in the presence of a palladium catalyst. acs.org The reaction cleaves the C-N bond, releasing toluene (B28343) and the free amine. A variety of palladium catalysts and hydrogen sources can be employed for this transformation. Pearlman's catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is particularly effective and can often be used under mild conditions (e.g., 1 atm H₂ at room temperature). clockss.orgcrossref.org Another common system is palladium on carbon (Pd/C) with a hydrogen transfer reagent like ammonium (B1175870) formate. thieme-connect.com
| Catalyst | Hydrogen Source | Solvent | Conditions | Yield | Reference |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Methanol | Room Temperature, 0.5-2 h | >95% | clockss.org |
| 10% Pd/C | HCOOH·NH₃ | Methanol | Reflux | High | thieme-connect.com |
| Pd/C + Nb₂O₅/C | H₂ (1 atm) | Methanol | Room Temperature, 1 h | >99% | acs.org |
| Laccase/TEMPO | O₂ | aq. Buffer (pH 5) | 30 °C, 16-48 h | High Conversion | rsc.org |
This table summarizes various reported methods for the debenzylation of N-benzylamines, which are applicable to (E)-Ethyl 5-(benzylamino)pent-2-enoate.
Once deprotected, the resulting (E)-ethyl 5-aminopent-2-enoate is a bifunctional molecule with a primary amine and an α,β-unsaturated ester, ready for further synthetic manipulations.
Intramolecular Cyclization Reactions
The structure of (E)-Ethyl 5-(benzylamino)pent-2-enoate is well-suited for intramolecular reactions, as the nucleophilic nitrogen is separated from the electrophilic enoate system by a flexible three-carbon tether. These cyclizations are key pathways to forming valuable nitrogen-containing heterocyclic scaffolds.
Piperidine Synthesis: The most direct intramolecular cyclization pathway for (E)-Ethyl 5-(benzylamino)pent-2-enoate is a 6-endo-trig cyclization via an intramolecular aza-Michael addition. organicreactions.org Under basic conditions, the benzylamino group can add to the β-carbon of the α,β-unsaturated ester, forming a six-membered piperidine ring. rsc.orgmdpi.com This reaction leads to the formation of ethyl 1-benzylpiperidine-3-carboxylate. The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Pyrrolidine (B122466) Synthesis: While a direct 5-exo-trig cyclization is not possible from the parent molecule, derivatives can be used to form five-membered pyrrolidine rings. A reported strategy involves the samarium(II) iodide-promoted cyclization of α-amino radicals. molaid.com In this approach, a precursor derived from (E)-ethyl 5-(benzylamino)pent-2-enoate is converted to an N-(α-benzotriazolylalkyl) derivative. Treatment with SmI₂ generates an α-amino radical which undergoes a 5-exo-trig cyclization onto the electron-deficient alkene, yielding a 2,3-disubstituted pyrrolidine. molaid.com
| Ring System | Reaction Type | Key Intermediate | General Conditions | Reference |
| Piperidine | Intramolecular aza-Michael Addition | Enolate/Amine Adduct | Base (e.g., NaOEt, DBU) in a suitable solvent (e.g., EtOH, THF) | rsc.orgmdpi.com |
| Pyrrolidine | Radical Cyclization | α-Amino Radical | SmI₂ promotion of an N-(α-benzotriazolylalkyl) derivative | molaid.com |
This table outlines strategies for the synthesis of piperidine and pyrrolidine rings starting from (E)-Ethyl 5-(benzylamino)pent-2-enoate or its direct derivatives.
Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic alkenes, including nitrogen heterocycles. wikipedia.org The parent compound, (E)-Ethyl 5-(benzylamino)pent-2-enoate, is not a substrate for RCM as it only contains one carbon-carbon double bond. However, a suitable diene precursor can be easily synthesized by N-alkylation (see section 3.3.1) with an olefin-containing group, such as an allyl group.
The resulting N-allyl-N-benzyl-5-aminopent-2-enoate derivative is a 1,7-diene. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would initiate an intramolecular metathesis reaction. nih.gov This process would form a new double bond between C4 and the terminal carbon of the allyl group, closing a seven-membered ring and releasing ethylene (B1197577) as a byproduct. The product would be an ethyl 1-benzyl-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate derivative. The efficiency of such RCM reactions is high, and they are tolerant of many functional groups, including esters and amines (though amine basicity can sometimes require specific catalyst choices). wikipedia.orgnih.gov
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms for Formation
The formation of (E)-Ethyl 5-(benzylamino)pent-2-enoate typically proceeds through a conjugate addition reaction, specifically an aza-Michael addition. This type of reaction is a cornerstone in organic synthesis for the formation of carbon-nitrogen bonds. georgiasouthern.edu In this process, a nitrogen nucleophile, benzylamine (B48309), adds to the β-carbon of an α,β-unsaturated ester, such as ethyl pent-2-enoate. uobabylon.edu.iq
The mechanism can be described in the following key steps:
Activation of the Michael Acceptor: The α,β-unsaturated ester system in ethyl pent-2-enoate is polarized due to the electron-withdrawing nature of the ester group. This polarization creates an electrophilic center at the β-carbon, making it susceptible to nucleophilic attack. rsc.org
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic β-carbon of the ethyl pent-2-enoate. georgiasouthern.edu This is generally the rate-determining step.
Proton Transfer: A subsequent proton transfer from the newly formed ammonium (B1175870) ion to the enolate intermediate results in the final product, (E)-Ethyl 5-(benzylamino)pent-2-enoate. This proton transfer can be mediated by the solvent or another molecule of the amine. organic-chemistry.org
The reaction is typically catalyzed by a base or can proceed under thermal conditions. The stereochemistry of the double bond is generally retained during the reaction, leading to the (E)-isomer.
Understanding Reaction Pathways in Subsequent Transformations
A significant subsequent transformation of (E)-Ethyl 5-(benzylamino)pent-2-enoate is its intramolecular cyclization to form substituted piperidine (B6355638) rings. mdpi.com This reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. ajchem-a.comajchem-a.com The reaction proceeds via an intramolecular aza-Michael addition. rsc.org
The general pathway for this transformation is as follows:
Conformational Arrangement: The molecule adopts a conformation that brings the nucleophilic nitrogen atom in proximity to the electrophilic carbon of the α,β-unsaturated ester.
Intramolecular Nucleophilic Attack: The lone pair of the benzylamino group attacks the β-carbon of the pentenoate chain. This is a 6-endo-trig cyclization, which is generally favored under kinetic control for the formation of six-membered rings. mdpi.com
Protonation: The resulting enolate intermediate is then protonated to yield the final substituted piperidine product.
The efficiency and stereochemical outcome of this cyclization can be influenced by various factors, including the presence of catalysts, the nature of the solvent, and the reaction temperature. nih.govresearchgate.net
Computational Chemistry Approaches
Computational chemistry provides invaluable insights into the mechanistic details, energetics, and electronic properties of chemical reactions involving (E)-Ethyl 5-(benzylamino)pent-2-enoate.
Theoretical studies, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of both the formation and subsequent cyclization reactions. southampton.ac.ukresearchgate.net For the aza-Michael addition, calculations would typically reveal the energy barrier for the nucleophilic attack of the amine on the unsaturated ester. The transition state would feature a partially formed C-N bond and a developing negative charge on the α-carbon. researchgate.net
For the intramolecular cyclization, computational analysis can determine the activation energy for the ring-closing step. researchgate.net This involves locating the transition state structure for the intramolecular nucleophilic attack. The relative energies of different possible conformations of the starting material and the transition states leading to various stereoisomers of the piperidine product can be calculated to predict the diastereoselectivity of the reaction. acs.org
Table 1: Hypothetical Calculated Energy Barriers for Key Reaction Steps
| Reaction Step | Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Intermolecular Aza-Michael Addition | B3LYP | 6-31G(d,p) | PCM (Toluene) | 15-20 |
| Intramolecular Cyclization (6-endo-trig) | M06-2X | def2-TZVP | SMD (Acetonitrile) | 12-18 |
Note: The data in this table is hypothetical and representative of typical values for similar reactions found in the literature. Specific computational studies for (E)-Ethyl 5-(benzylamino)pent-2-enoate were not found in the searched literature.
Analysis of the electronic structure provides a deeper understanding of the reactivity of (E)-Ethyl 5-(benzylamino)pent-2-enoate. Natural Bond Orbital (NBO) analysis can be employed to study the charge distribution and donor-acceptor interactions within the molecule. nih.gov
In the ground state of the molecule, the nitrogen atom of the benzylamino group possesses a significant negative partial charge, confirming its nucleophilic character. The α,β-unsaturated ester moiety exhibits a characteristic polarization, with the β-carbon being electron-deficient and thus electrophilic. rsc.org
Reactivity descriptors derived from conceptual DFT, such as the Fukui functions, can be used to predict the most reactive sites for nucleophilic and electrophilic attack. For (E)-Ethyl 5-(benzylamino)pent-2-enoate, the Fukui function for nucleophilic attack (f-) would be localized on the β-carbon, while the Fukui function for electrophilic attack (f+) would be highest on the nitrogen atom.
Table 2: Hypothetical NBO Charges and Fukui Indices
| Atom/Group | NBO Charge (a.u.) | Fukui Index (f-) | Fukui Index (f+) |
| Benzylamino Nitrogen | -0.65 | 0.05 | 0.45 |
| α-Carbon (C2) | -0.15 | 0.20 | 0.10 |
| β-Carbon (C3) | +0.25 | 0.55 | 0.08 |
| Carbonyl Carbon | +0.50 | 0.10 | 0.15 |
Note: The data in this table is hypothetical and based on general principles of electronic structure for similar molecules. Specific computational studies for (E)-Ethyl 5-(benzylamino)pent-2-enoate were not found in the searched literature.
The reactivity of (E)-Ethyl 5-(benzylamino)pent-2-enoate, particularly in its intramolecular cyclization, is highly dependent on its conformational preferences. libretexts.orgunacademy.com The flexible alkyl chain allows for multiple conformations, but only those that place the nucleophilic nitrogen in close proximity to the electrophilic β-carbon are productive for cyclization.
Computational methods can be used to explore the conformational landscape of the molecule and identify the low-energy conformers. nih.gov The energy difference between various conformers and the rotational barriers between them can be calculated. For the intramolecular aza-Michael reaction to occur, the molecule must adopt a pre-cyclization conformation. The population of this reactive conformer will directly influence the rate of the cyclization reaction. The chair-like transition state is generally favored for the formation of six-membered rings, and conformational analysis can help to elucidate the preferred pathway. acs.org
Applications in Advanced Organic Synthesis
Precursor to Functionalized Organic Scaffolds
The intrinsic reactivity of (E)-Ethyl 5-(benzylamino)pent-2-enoate allows for its elaboration into a variety of functionalized organic structures, most notably nitrogen-containing heterocycles, which form the core of many biologically active compounds.
The strategic placement of the amino and ester functionalities in (E)-Ethyl 5-(benzylamino)pent-2-enoate facilitates various cyclization strategies to construct a diverse array of nitrogen heterocycles. While direct, named examples for this specific precursor are not extensively documented, its structural motifs are analogous to intermediates used in established synthetic routes.
For instance, the synthesis of Pyrrolidinones and Pyridinones can be envisaged through intramolecular cyclization pathways. The general approach often involves the cyclization of α-amino radicals, which can be generated from related N-(α-benzotriazolylalkyl)alkenylamines. molaid.com The diastereoselectivity of such cyclizations is typically moderate and is influenced by the nature of the substituents on the resulting pyrrolidine (B122466) ring. molaid.com
The synthesis of other heterocycles such as Pyrazoles , Quinolines , and Pyrimidines often involves multi-component reactions where similar α,β-unsaturated esters and amines are key starting materials. nih.govnih.govjmchemsci.com For example, the synthesis of pyrazoles can be achieved through the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction class that highlights the utility of the carbonyl and adjacent functionalities present in precursors like (E)-Ethyl 5-(benzylamino)pent-2-enoate . researchgate.net Similarly, quinoline (B57606) and pyrimidine (B1678525) syntheses often employ multi-component strategies that could potentially be adapted to utilize this precursor. nih.gov
The synthesis of Pyrroles can be achieved through various methods, including the Knorr pyrrole (B145914) synthesis and its modifications, which involve the condensation of an α-amino-ketone with a β-dicarbonyl compound. researchgate.net The structural elements of (E)-Ethyl 5-(benzylamino)pent-2-enoate make it a plausible, though not directly reported, starting material for such transformations after suitable functional group manipulations.
The following table summarizes the potential heterocyclic scaffolds that could be accessed from precursors with similar functional groups as (E)-Ethyl 5-(benzylamino)pent-2-enoate .
| Heterocycle | General Synthetic Strategy |
| Pyrrolidinones | Intramolecular cyclization of amino esters |
| Pyridinones | Intramolecular cyclization of amino esters |
| Pyrazoles | Condensation with hydrazine derivatives |
| Quinolines | Multi-component reactions (e.g., Friedländer synthesis) |
| Pyrimidines | Multi-component reactions with amidines or ureas |
| Pyrroles | Knorr-type cyclization/condensation reactions |
The structure of (E)-Ethyl 5-(benzylamino)pent-2-enoate makes it an interesting starting point for the synthesis of non-proteinogenic amino acids and their derivatives. Specifically, it is a precursor to γ-amino acid derivatives. The reduction of the double bond and subsequent hydrolysis of the ester would yield 5-(benzylamino)pentanoic acid.
Furthermore, related α,β-unsaturated esters are known to be key intermediates in the synthesis of various amino acid analogs. For example, the synthesis of β-amino esters can be achieved through the conjugate addition of amines to α,β-unsaturated esters. While (E)-Ethyl 5-(benzylamino)pent-2-enoate already contains an amino group, its core structure is relevant to this class of compounds. The parent compound, ethyl (2E)-5-aminopent-2-enoate , is a direct precursor to such derivatives. nih.gov
Role as a Chiral Building Block in Asymmetric Synthesis
The application of (E)-Ethyl 5-(benzylamino)pent-2-enoate as a chiral building block in asymmetric synthesis is an area of significant potential. The introduction of chirality can be achieved in several ways. For instance, the use of a chiral benzylamine (B48309) in its synthesis would result in a chiral precursor. Alternatively, asymmetric reduction of the carbon-carbon double bond or asymmetric α-functionalization of the ester could be employed.
While specific examples for (E)-Ethyl 5-(benzylamino)pent-2-enoate are not prevalent in the literature, related chiral α,β-unsaturated esters have been used in the asymmetric synthesis of complex molecules. For example, chiral versions of similar pentenoate structures, such as (R,E)-ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, are documented as intermediates in the synthesis of pharmaceutically relevant compounds. nih.gov These examples underscore the potential utility of chiral analogs of (E)-Ethyl 5-(benzylamino)pent-2-enoate in stereoselective synthesis.
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms of the starting materials. The bifunctional nature of (E)-Ethyl 5-(benzylamino)pent-2-enoate makes it a suitable candidate for participation in MCRs.
For instance, it could potentially participate in Ugi or Passerini-type reactions after appropriate functional group modification. More directly, its enamine-like character (in tautomeric form) and its Michael acceptor capability suggest its potential use in various annulation reactions to build complex heterocyclic systems. The synthesis of pyranopyrazoles, for example, often involves a four-component reaction of an alcohol, ethyl acetoacetate, a hydrazine, and malononitrile, showcasing the power of MCRs in generating molecular complexity from simple precursors. nih.gov
Strategic Intermediate in Total Synthesis of Complex Molecular Architectures
The utility of a building block is ultimately demonstrated by its successful application in the total synthesis of natural products or other complex target molecules. While there are no published total syntheses that explicitly name (E)-Ethyl 5-(benzylamino)pent-2-enoate as an intermediate, the synthesis of complex molecules often relies on strategic intermediates that may not be individually characterized in the literature.
For example, the total synthesis of the plant toxin ent-pavettamine involved the coupling of two C5 fragments, one containing an amine and the other an aldehyde, followed by reductive amination to form the C10 backbone. beilstein-journals.org This highlights how molecules with similar carbon skeletons and functionalities to (E)-Ethyl 5-(benzylamino)pent-2-enoate can be crucial in the assembly of complex natural products. The synthesis of lineaflavones also demonstrates the use of multi-step sequences to construct complex cores from simpler building blocks, a process where versatile intermediates play a key role. nih.gov
Future Perspectives and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of β-enamino esters, traditionally achieved by the condensation of β-keto esters and amines, is often plagued by issues such as harsh reaction conditions, long reaction times, and the use of stoichiometric reagents. nih.gov Consequently, a major thrust of current research is the development of advanced catalytic systems that offer higher efficiency, milder conditions, and improved control over stereoselectivity (E/Z isomerism).
Recent advancements have seen the introduction of a variety of metal-based catalysts. For instance, gold(I) and gold(III) salts have been shown to be effective catalysts for the condensation reaction of 1,3-dicarbonyl compounds with amines. acgpubs.org A combination of [(PPh₃)AuCl]/AgOTf has been used for the solvent-free synthesis of β-enamino esters at room temperature with low catalyst loading. nih.gov Other metal catalysts, including iron(III) triflate (Fe(OTf)₃), cobalt(II) chloride, zinc perchlorate (B79767) (Zn(ClO₄)₂·6H₂O), and indium(III) bromide (InBr₃), have also been successfully employed to promote this transformation, often under solvent-free conditions, leading to high yields and simplified product isolation. acgpubs.orgresearchgate.netnih.gov
Furthermore, the development of heterogeneous and recyclable catalysts is a key area of focus. Magnetic nano-catalysts, for example, offer a novel approach that combines high catalytic activity with the ease of recovery and reuse for multiple reaction cycles, which is a significant step towards more economical and sustainable chemical processes. researchgate.net Organocatalysis also presents a promising metal-free alternative. Simple and inexpensive substances like acetic acid have been shown to effectively catalyze the reaction, particularly when combined with energy sources like ultrasound. organic-chemistry.orgorganic-chemistry.org
The table below summarizes and compares various modern catalytic systems used for the synthesis of β-enamino esters.
Table 1: Comparison of Modern Catalytic Systems for β-Enamino Ester Synthesis
| Catalyst System | Key Advantages | Typical Conditions | Selectivity/Efficiency | Reference |
|---|---|---|---|---|
| Fe(OTf)₃ | Highly stable, recyclable, high chemo- and regio-selectivity | Solvent-free, 70 °C | High yields (90-98%) | researchgate.net |
| [(PPh₃)AuCl]/AgOTf | Low catalyst loading, mild conditions | Solvent-free, room temperature | Good to excellent yields | nih.gov |
| Acetic Acid / Ultrasound | Inexpensive, environmentally benign, rapid reaction | Solvent-free | High yields, predominantly Z-isomer | organic-chemistry.orgorganic-chemistry.org |
| InBr₃ | Enables tandem reactions and cyclization | - | Selectively forms Z-alkenes | nih.gov |
| Magnetic Nano-catalyst | Recyclable, reusable for multiple cycles | - | Maintains high activity after recycling | researchgate.net |
| CoCl₂ | Simple procedure, high yields | Solvent-free, room temperature | High yields (75-95%) | acgpubs.org |
Exploration of New Reactivity Modes and Synthetic Transformations
(E)-Ethyl 5-(benzylamino)pent-2-enoate and related β-enamino esters are highly versatile synthetic intermediates due to their unique electronic structure, which combines nucleophilic and electrophilic characteristics. researchgate.net Future research is geared towards harnessing this dual reactivity to discover novel synthetic transformations and construct complex molecular architectures.
β-Enamino esters are established precursors for a wide array of nitrogen-containing heterocyclic compounds. nih.gov Ongoing studies are exploring their reactions with various nucleophiles and electrophiles to synthesize valuable scaffolds such as pyridinones, pyrazolones, pyrrolidinones, and quinolines. acgpubs.orgnih.govresearchgate.net For example, the reaction of β-enamino esters with hydrazines can yield pyrazolone (B3327878) derivatives, while reaction with acetylacetone (B45752) can produce pyridinones. nih.gov
Tandem reactions that form multiple bonds in a single operation represent an efficient and atom-economical synthetic strategy. Researchers are designing new cascade reactions initiated by the formation of a β-enamino ester intermediate. An example is the InBr₃-catalyzed tandem reaction between a β-keto ester and an o-alkynyl aniline, which proceeds through an intermolecular enamino ester formation followed by an intramolecular cyclization to efficiently produce β-(N-indolyl)-α,β-unsaturated esters. nih.gov Similarly, the reactivity of β-enamino esters in Michael and aza-Michael reactions is being exploited to synthesize complex polycyclic structures like morphan derivatives. acs.org
The functional group tolerance of these reactions is also being expanded, allowing for the late-stage functionalization of complex molecules, which is particularly valuable in medicinal chemistry and drug discovery. acs.org
Expansion into Sustainable Synthesis Methodologies and Green Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including (E)-Ethyl 5-(benzylamino)pent-2-enoate. The focus is on minimizing waste, avoiding hazardous solvents, reducing energy consumption, and utilizing renewable resources.
A significant trend is the move towards solvent-free reaction conditions. nih.govresearchgate.net The condensation of β-dicarbonyl compounds with amines can be effectively carried out without any solvent, often accelerated by catalysts like iron(III) triflate or by using physical methods such as ball milling or ultrasound irradiation. researchgate.netorganic-chemistry.org These methods not only reduce environmental impact but also often simplify workup procedures and lead to higher purity products.
Water is being explored as a green solvent for these syntheses. A water-promoted hydroamination of terminal alkynes has been shown to produce (E)-enamines in very good yields. organic-chemistry.org Similarly, some syntheses of enaminones from β-keto esters and primary amines have been successfully conducted in water. acgpubs.org
The use of biocatalysis and biodegradable catalysts is another emerging frontier. The use of onion extract as a natural, inexpensive, and effective catalyst for the enamination of 1,3-dicarbonyl compounds exemplifies this approach, affording excellent yields in an environmentally friendly solvent like ethanol (B145695) at room temperature. researchgate.net In a different vein, research into poly(β-amino esters) (PβAE) has led to their synthesis via microwave irradiation without the need for additional solvents or catalysts, highlighting a green polymerization process. rsc.orgrsc.org
Table 2: Summary of Green Synthesis Methodologies for β-Enamino Esters
| Methodology | Green Chemistry Principle(s) Addressed | Example | Reference |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Energy efficiency, solvent-free | β-keto esters + amines + acetic acid catalyst | organic-chemistry.orgorganic-chemistry.org |
| Solvent-Free Ball Milling | Solvent-free, energy efficiency, no catalyst required | Amines + dialkylacetylendicarboxylates | organic-chemistry.org |
| Water-Promoted Hydroamination | Use of benign solvent | Terminal alkynes + secondary amines | organic-chemistry.org |
| Natural Catalyst | Use of renewable feedstocks, biodegradable catalyst | Onion extract for enamination of 1,3-dicarbonyls | researchgate.net |
| Microwave-Assisted Polymerization | Energy efficiency, solvent-free, catalyst-free | Synthesis of poly(β-amino esters) | rsc.orgrsc.org |
Advanced Computational Design of Reactivity and Selectivity in Enamino Ester Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, and its application in enamino ester chemistry is a rapidly growing area. Techniques such as Density Functional Theory (DFT) are being used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and design new catalysts with enhanced performance.
DFT calculations can provide detailed insights into the transition states of reactions involving β-enamino esters, helping to explain observed selectivity. For instance, computational studies can rationalize why a particular (E) or (Z) isomer is formed preferentially under specific catalytic conditions. organic-chemistry.org This understanding is crucial for the rational design of catalysts and reaction conditions to achieve desired stereochemical control.
Computational modeling is also instrumental in the design of novel catalysts. By simulating the interaction between a substrate, a catalyst, and various reagents, researchers can predict the efficacy of a potential catalyst before its synthesis, saving significant time and resources. rsc.org This approach is being applied to the design of organocatalysts and transition metal complexes for various transformations. rsc.orgacs.org
Furthermore, computational methods are used to study the properties of materials derived from enamino ester chemistry. For example, DFT has been employed to investigate the physical and chemical interactions between poly(β-amino ester) polymers and drug molecules, aiding in the design of more effective drug delivery systems. rsc.orgrsc.org As computational power and theoretical models continue to improve, the in silico design of reactions and functional molecules based on the enamino ester scaffold will play an increasingly important role in guiding experimental research.
Q & A
Q. Advanced
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. For example, similar enamino esters show affinity for cyclooxygenase (COX) via hydrogen bonding and hydrophobic interactions .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ester’s β-carbon) for nucleophilic addition .
What best practices ensure successful crystallization of (E)-Ethyl 5-(benzylamino)pent-2-enoate for X-ray diffraction studies?
Q. Methodological
- Solvent Selection : Use slow-evaporation methods with polar aprotic solvents (e.g., DMF or acetone) to promote crystal growth .
- Data Refinement : Employ SHELXL for structure solution, leveraging constraints for anisotropic displacement parameters and hydrogen-bond networks .
- Validation Tools : Use PLATON or Mercury to assess crystal packing and symmetry, ensuring compliance with IUCr standards .
How can researchers design experiments to resolve conflicting data about the compound’s stability under varying pH conditions?
Q. Advanced
- pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 2–12, identifying hydrolysis products (e.g., free benzylamine or pentenoic acid derivatives) .
- Kinetic Analysis : Calculate rate constants (k) for ester hydrolysis using pseudo-first-order approximations under buffered conditions .
What strategies mitigate side reactions during functionalization of the benzylamino group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
